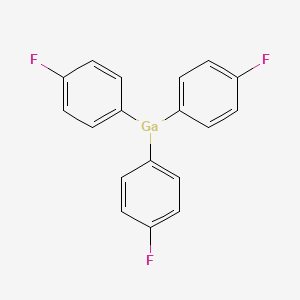

Tris(4-fluorophenyl)gallane

Description

Evolution and Current Trajectories in Group 13 Organometallic Chemistry

The field of organometallic chemistry focusing on Group 13 elements—boron, aluminum, gallium, indium, and thallium—has undergone a significant evolution. researchgate.net Initially centered on the synthesis and fundamental reactivity of simple alkyl and aryl compounds, the discipline has matured into a sophisticated area of research with wide-ranging applications. researchgate.net Historically, the chemistry of organoaluminum compounds dominated the landscape due to their widespread use in industrial catalysis and organic synthesis. thieme-connect.de However, the unique characteristics of heavier Group 13 elements, particularly gallium, have carved out distinct and important niches. researchgate.net

A pivotal development in recent decades has been the exploration of sterically demanding ligands, which have enabled the isolation and structural characterization of novel organometallic compounds with unusual coordination numbers and bonding motifs. nih.gov This has led to a deeper understanding of the subtle differences in Lewis acidity, which decreases down the group (Al > Ga > In), and the tendency to form bridged dimers, a common feature for organoaluminum compounds but less so for organogallium species. osti.gov Current research trajectories are increasingly focused on the synthesis of complexes with tailored electronic and steric properties for applications in catalysis, materials science, and as precursors for advanced materials. researchgate.netd-nb.info The chemistry of Group 13 metal-metal bonds has also emerged as a provocative area of study, pushing the boundaries of our understanding of bonding in main-group organometallics. aps.org

Strategic Importance of Gallium-Carbon Bonds in Contemporary Chemical Synthesis

The gallium-carbon (Ga-C) bond is a cornerstone of organogallium chemistry, offering a unique combination of moderate stability, high chemoselectivity, and efficient reactivity. researchgate.net This balance makes organogallium compounds valuable reagents in organic synthesis. researchgate.net Unlike their more reactive organoaluminum counterparts, organogallium reagents exhibit greater functional group tolerance, a crucial attribute in the synthesis of complex organic molecules. researchgate.net

A significant application of the Ga-C bond is in carbogallation reactions, where the simultaneous formation of a new carbon-carbon and a carbon-gallium bond is achieved across a carbon-carbon multiple bond. researchgate.net This provides a powerful method for the synthesis of functionalized organogallium intermediates that can be further elaborated. researchgate.net Furthermore, gallium(III) compounds, often introduced via gallium trichloride (B1173362), are effective Lewis acid catalysts for a variety of organic transformations, including Friedel-Crafts alkylations and acylations. thieme-connect.de The strategic use of Ga-C bonds is also evident in the development of novel catalytic systems. For instance, elemental gallium has been used to generate catalytic Ga(I) species in situ for carbon-carbon bond formation. The ability to tune the properties of the Ga-C bond through ligand design underscores its strategic importance in advancing synthetic methodologies.

Overview of Research Paradigms and Theoretical Frameworks for Tris(4-fluorophenyl)gallane

While specific research on this compound is not extensively documented in publicly available literature, its study falls within established research paradigms for organogallium compounds. The synthesis would likely follow standard transmetalation routes, for example, the reaction of gallium trichloride with a suitable 4-fluorophenyl organometallic reagent, such as (4-fluorophenyl)lithium or a (4-fluorophenyl)magnesium halide (Grignard reagent). thieme-connect.de Another potential route involves the reaction of elemental gallium with a diarylmercury compound. researchgate.net

Characterization would rely on a suite of spectroscopic and analytical techniques. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and potentially ⁷¹Ga) would be crucial for elucidating the structure in solution. Infrared (IR) spectroscopy would provide information on the vibrational modes of the molecule. The definitive solid-state structure would be determined by single-crystal X-ray diffraction, which would provide precise data on bond lengths and angles, revealing the molecular geometry and any intermolecular interactions. acs.org

Theoretical frameworks, primarily based on Density Functional Theory (DFT), are instrumental in understanding the properties of such compounds. researchgate.netresearchgate.net DFT calculations can provide insights into the electronic structure, the nature of the Ga-C bond, and the Lewis acidity of the molecule. researchgate.net For this compound, theoretical studies would be expected to predict a trigonal planar geometry around the gallium center in its monomeric form, with the electron-withdrawing fluorine atoms enhancing its Lewis acidity compared to triphenylgallane. The Ga-C bond length is anticipated to be influenced by the fluorination of the aryl ring. nih.gov

Detailed Research Findings

Although specific experimental data for this compound is limited in the available literature, we can infer its properties and present data for closely related compounds to provide context.

Interactive Data Tables

Table 1: Predicted and Comparative Properties of Triaryl Gallium Compounds

| Property | Triphenylgallane (C₆H₅)₃Ga | This compound (4-FC₆H₄)₃Ga (Predicted) | Tris(pentafluorophenyl)gallane (C₆F₅)₃Ga |

| Molecular Formula | C₁₈H₁₅Ga | C₁₈H₁₂F₃Ga | C₁₈F₁₅Ga |

| Molecular Weight ( g/mol ) | 313.04 | 367.01 | 568.89 |

| Physical State | White solid | Predicted to be a white or off-white solid | White solid |

| Lewis Acidity | Moderate | Expected to be higher than Triphenylgallane | Strong Lewis Acid |

| Synthesis Method | Reaction of GaCl₃ with PhLi or PhMgBr | Predicted: Reaction of GaCl₃ with 4-FC₆H₄Li or 4-FC₆H₄MgBr | Reaction of GaCl₃ with C₆F₅Li |

| Structural Feature | Monomeric, trigonal planar Ga center | Predicted: Monomeric, trigonal planar Ga center | Monomeric, trigonal planar Ga center |

Data for Triphenylgallane and Tris(pentafluorophenyl)gallane are from established chemical literature. Properties for this compound are predicted based on known chemical trends.

Table 2: Comparative Ga-C Bond Lengths in Fluorinated Aryl Gallium Complexes

| Compound | Ga-C Bond Length (Å) | Comments | Reference |

| 2-Ga(CH₂SiMe₃)₃-1-F-C₆H₄·Li(PMDETA) | 2.051(3) | Ortho-fluorophenyl derivative. | nih.gov |

| Aryl Gallium Complex with 1,3,5-trifluorobenzene | 2.086(4) | Metalated trifluorobenzene. | nih.gov |

| Aryl Gallium Complex with 1,2,3,4-tetrafluorobenzene | 2.093(3) | Metalated tetrafluorobenzene. | nih.gov |

This table presents experimentally determined Ga-C bond lengths from related fluorinated aryl gallium complexes, illustrating the electronic influence of fluorine substitution on this parameter. The bond length tends to elongate with increased fluorination, reflecting a reduced carbanionic character of the metalated carbon. nih.gov

Table 3: Spectroscopic Data for a Related Fluorinated Aryl Gallium Precursor

| Compound | ¹H NMR (C₆D₆) | ¹⁹F NMR (C₆D₆) |

| 2-Ga(CH₂SiMe₃)₃-1-F-C₆H₄·Li(PMDETA) | Four aromatic resonances | -111.35 ppm (singlet) |

This data is for a structurally characterized ortho-fluorophenyl gallium complex and provides an example of the expected spectroscopic signatures for such compounds. nih.gov

Properties

CAS No. |

58448-00-3 |

|---|---|

Molecular Formula |

C18H12F3Ga |

Molecular Weight |

355.0 g/mol |

IUPAC Name |

tris(4-fluorophenyl)gallane |

InChI |

InChI=1S/3C6H4F.Ga/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |

InChI Key |

KXHNDHHCYXLJCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)[Ga](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Molecular and Supramolecular Structural Elucidation of Tris 4 Fluorophenyl Gallane

Advanced Crystallographic Techniques for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful tool for unambiguous structure determination of crystalline materials. capes.gov.brd-nb.info The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.comnih.gov This pattern is directly related to the arrangement of atoms within the crystal lattice.

For a compound such as Tris(4-fluorophenyl)gallane, which is a Lewis acid, it is common to study its adducts with Lewis bases. These adducts are often more stable and easier to crystallize than the parent gallane. The analysis of such adducts provides critical information about the gallane's Lewis acidity and the steric and electronic effects of the 4-fluorophenyl substituents.

For instance, studies on related (4-fluorophenyl)amino-based iminogallanes have successfully utilized single-crystal X-ray diffraction to determine complex cage and ring structures. acs.org In these cases, diffraction data revealed detailed bond lengths and angles within the Ga-N core and the orientation of the 4-fluorophenyl groups. acs.org A similar approach for a hypothetical this compound adduct, for example with a pyridine (B92270) or THF ligand, would be expected to yield a tetrahedral geometry around the gallium atom. The key structural parameters obtained would be the Ga-C and Ga-Ligand bond lengths, as well as the C-Ga-C bond angles.

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Adduct (Note: This table is for illustrative purposes as specific data for this compound is not publicly available.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.50 |

| b (Å) | 14.10 |

| c (Å) | 14.20 |

| β (°) | 109.5 |

| V (ų) | 2170 |

| Z | 4 |

| Ga-C1 (Å) | 1.98 |

| Ga-C2 (Å) | 1.99 |

| Ga-C3 (Å) | 1.98 |

| Ga-N (Adduct) (Å) | 2.05 |

Following the initial solution of a crystal structure from diffraction data, computational methods are essential for refinement and validation. acs.org Programs like SHELXTL are used to refine the atomic positions and displacement parameters to best fit the experimental data. acs.org

Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the molecule in the gas phase. This computationally derived structure can then be compared to the experimental solid-state structure to identify and understand the effects of intermolecular interactions and crystal packing forces. For a molecule like this compound, DFT would help in understanding the rotational orientation of the three 4-fluorophenyl rings relative to each other and how these might be influenced by packing in the solid state.

Spectroscopic Characterization Methodologies for Gallane Derivatives

Spectroscopic techniques are vital for confirming the identity and purity of compounds and for studying their properties in solution. Nuclear Magnetic Resonance (NMR) is particularly powerful for organometallic compounds. numberanalytics.com

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei within a molecule. numberanalytics.com For a compound like this compound, a multi-nuclear approach is especially informative.

A comprehensive NMR analysis would involve acquiring spectra for all magnetically active nuclei in the molecule. nih.govthermofisher.com

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the three 4-fluorophenyl rings. Due to the symmetry of the rings, one would expect two distinct signals, likely appearing as doublets or multiplets due to coupling with adjacent protons and the ¹⁹F nucleus.

¹³C NMR: The carbon NMR spectrum would reveal the different carbon environments. For the 4-fluorophenyl ligand, four signals would be expected: one for the carbon bonded to gallium (ipso-carbon), two for the ortho and meta carbons, and one for the para-carbon bonded to fluorine. The C-F coupling constants are particularly diagnostic. thermofisher.com

¹⁹F NMR: The fluorine-19 NMR spectrum is highly sensitive to the electronic environment. nih.govnih.gov For this compound, a single resonance would be expected, confirming the equivalence of the three fluorophenyl groups. The chemical shift provides insight into the electronic nature of the gallium center. d-nb.infoacs.org

⁷¹Ga NMR: Gallium-71 is an NMR-active nucleus, although it is quadrupolar, which often results in broad signals. huji.ac.il The chemical shift of ⁷¹Ga is very sensitive to the coordination environment of the gallium atom and can span a very wide range, providing direct information about the electronic state and geometry of the metal center. huji.ac.il

Table 2: Illustrative Multi-Nuclear NMR Data for this compound (Note: This table is for illustrative purposes as specific data for this compound is not publicly available. Chemical shifts (δ) are in ppm.)

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 7.2-7.4 | m | - | Aromatic H (ortho to Ga) |

| ¹H | 6.9-7.1 | t | J(H,F) ≈ 8-9 | Aromatic H (meta to Ga) |

| ¹³C | ~163 | d | ¹J(C,F) ≈ 250 | C-F |

| ¹³C | ~138 | d | ²J(C,F) ≈ 20 | C-H (ortho to Ga) |

| ¹³C | ~116 | d | ³J(C,F) ≈ 8 | C-H (meta to Ga) |

| ¹³C | ~140 | s | - | C-Ga |

| ¹⁹F | ~ -110 | s | - | Ar-F |

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as ligand exchange or conformational changes. numberanalytics.comacs.org For this compound, DNMR could be used to study several potential dynamic processes.

One such process is the rotation of the 4-fluorophenyl rings around the Ga-C bonds. At low temperatures, this rotation might be slow enough to result in distinct signals for different conformers. As the temperature is raised, the rotation becomes faster, leading to a coalescence of these signals into an averaged spectrum. By analyzing the line shapes of the spectra at different temperatures, the energy barrier for this rotation can be calculated.

Furthermore, if this compound is in equilibrium with a Lewis base adduct, DNMR can be used to study the kinetics of the ligand association/dissociation process. The rate of exchange between the free gallane and the adduct can be determined by monitoring the temperature-dependent changes in the NMR spectra of either the gallane or the ligand. acs.org

Vibrational Spectroscopy (IR, Raman) for Bonding and Molecular Fingerprinting

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of organometallic compounds by identifying the vibrational modes of their constituent bonds. For this compound, specific vibrational frequencies can be attributed to the Ga-C bonds, the C-F bonds, and the various modes of the fluorophenyl rings. While a detailed vibrational analysis dedicated solely to this compound is not extensively documented in publicly available literature, data from closely related (4-fluorophenyl)gallium compounds provide significant insight.

For instance, the dimeric aminogallane, (Me₂GaN(H)-4-C₆H₄F)₂, which features the 4-fluorophenyl group attached to a gallium-containing framework, has been characterized using IR spectroscopy. acs.org In the IR spectrum of this analogue, a sharp, strong band corresponding to the N-H stretching vibration is observed at 3287 cm⁻¹. acs.org The spectra also contain characteristic absorptions for the aromatic rings and the methyl groups attached to the gallium. acs.org

Key vibrational modes expected for this compound would include:

Ga-C Stretching Vibrations: These are typically found in the lower frequency region of the spectrum (around 400-600 cm⁻¹) and are indicative of the covalent bond between the gallium center and the aryl carbons.

C-F Stretching Vibrations: The strong C-F bond gives rise to intense absorption bands, typically in the 1250-1000 cm⁻¹ region.

Aromatic C-H and C=C Vibrations: The phenyl rings will exhibit characteristic C-H stretching modes above 3000 cm⁻¹ and C=C ring stretching modes in the 1600-1450 cm⁻¹ region.

The table below presents selected IR data for the analogous compound (Me₂GaN(H)-4-C₆H₄F)₂, providing a reference for the types of vibrations present in a molecule containing both gallium and 4-fluorophenyl units. acs.org

Interactive Table: Selected IR Data for (Me₂GaN(H)-4-C₆H₄F)₂ acs.org

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3287 | N-H stretch | Sharp |

| 1487 | Aromatic C=C stretch | Strong |

| 1200 | C-F stretch / Aromatic mode | Strong |

| 832 | C-H out-of-plane bend | Strong |

Note: This data is for an analogous compound and serves as a reference.

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of molecules. In the analysis of this compound, electron ionization (EI) mass spectrometry would be expected to reveal the molecular ion peak [M]⁺, confirming the compound's mass, followed by a series of fragment ions resulting from the successive loss of the 4-fluorophenyl groups.

For this compound, the expected fragmentation in an EI-MS experiment would likely proceed as follows:

Initial Ionization: Formation of the molecular ion, [Ga(C₆H₄F)₃]⁺.

Loss of a Ligand: The primary fragmentation step would be the cleavage of a Ga-C bond to lose a 4-fluorophenyl radical, resulting in the [Ga(C₆H₄F)₂]⁺ ion. This fragment is often a prominent peak.

Further Fragmentation: Subsequent loss of another 4-fluorophenyl radical would lead to the [Ga(C₆H₄F)]⁺ ion. Finally, the loss of the last ligand would yield the Ga⁺ ion.

The relative intensities of these peaks provide information about the stability of the respective ions. escholarship.org The table below outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for the most abundant isotopes of Gallium (⁶⁹Ga).

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z (for ⁶⁹Ga) |

|---|---|---|

| Molecular Ion | [Ga(C₆H₄F)₃]⁺ | 354.0 |

| Fragment 1 | [Ga(C₆H₄F)₂]⁺ | 259.0 |

| Fragment 2 | [Ga(C₆H₄F)]⁺ | 164.0 |

| Fragment 3 | Ga⁺ | 69.0 |

Gas-Phase Structural Investigations and Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the absence of intermolecular forces that are present in the solid state. researchgate.net While a specific GED study for this compound has not been reported, theoretical studies have provided significant insights into its likely gas-phase structure and properties.

Computational studies at the RI-BP86/def2-TZVPP level of theory have investigated the gas-phase Lewis acidity of a series of triaryl and trihalide derivatives of Group 13 elements, including this compound (Ga(C₆H₄F)₃). acs.org These theoretical models predict that, similar to triphenylgallium, this compound exists as a monomer in the gas phase. acs.org This is in contrast to gallium trihalides like GaCl₃, which form stable dimers (Ga₂Cl₆) in the gas phase. acs.org The bulky nature of the three 4-fluorophenyl groups sterically hinders dimerization.

The geometry around the central gallium atom in monomeric this compound is expected to be trigonal planar, with the three 4-fluorophenyl ligands arranged symmetrically around the gallium center. The C-Ga-C bond angles would be approximately 120°. The phenyl rings themselves would likely be twisted out of the GaC₃ plane to minimize steric repulsion between adjacent ligands.

The theoretical studies also established an order of Lewis acceptor ability, which places Ga(C₆H₄F)₃ as a significantly weaker Lewis acid compared to its perfluorinated analogue, Ga(C₆F₅)₃, and the corresponding gallium trihalides. acs.org The acceptor strengths of Ga(C₆H₅)₃ and Ga(C₆H₄F)₃ are found to be comparable. acs.org

Supramolecular Assembly and Intermolecular Interactions in Gallane Crystal Lattices

The solid-state structure of this compound, and consequently its supramolecular assembly, is dictated by a variety of weak intermolecular interactions. Although a crystal structure for this compound itself is not available in open crystallographic databases, the principles governing its packing can be inferred from related structures. Triphenylgallium, for example, is monomeric in solution but forms chain structures in the solid state through weak intermolecular Ga···C interactions. wikipedia.org

For this compound, the presence of fluorine atoms introduces the possibility of additional, highly directional intermolecular interactions that would influence the crystal lattice. These include:

π-π Stacking: The electron-rich aromatic rings can stack upon one another, an interaction that is often modified by the presence of fluorine substituents. Fluorination can alter the quadrupole moment of the aromatic ring, potentially favoring offset or edge-to-face stacking arrangements.

C-H···F Hydrogen Bonding: Weak hydrogen bonds between the aromatic C-H donors and the electronegative fluorine atoms as acceptors are expected to be a significant structure-directing force. These interactions contribute to the formation of extended networks in the crystal lattice.

Anion-π Interactions: In cases where anions might be present (for instance, in a co-crystal), the electron-deficient π-system of the fluorinated rings could interact favorably with them. sciensage.info

The crystal structure of the related hexameric iminogallane, (MeGaN-4-C₆H₄F)₆, provides a case study of supramolecular assembly in a complex gallane system. acs.org In its tetrahydrofuran (B95107) (THF) solvate, the large cage-like molecules pack in the crystal lattice, with solvent molecules occupying the interstitial spaces. acs.org The orientation of the numerous 4-fluorophenyl rings on the exterior of the cage is governed by a complex interplay of van der Waals forces and potential weak C-H···F interactions between adjacent molecules, demonstrating how these forces dictate the packing of large organogallium species. acs.org

Reactivity Patterns and Mechanistic Insights of Tris 4 Fluorophenyl Gallane

Lewis Acidity and Adduct Formation Chemistry

Organogallium compounds of the type R₃Ga are generally monomeric in solution and exhibit significant Lewis acidity due to the electron-deficient nature of the gallium(III) center. wikipedia.org The Lewis acidity of these compounds is a critical factor governing their reactivity, particularly in the formation of adducts with Lewis bases.

Computational studies on tris(fluorophenyl)boranes have shown that the position of fluorine substitution significantly impacts Lewis acidity. nih.gov Specifically, fluorine substitution at the para-position (4-position) has been found to have a minimal to slightly electron-withdrawing effect on the central boron atom's Lewis acidity, as the inductive electron-withdrawing effect is somewhat counteracted by the mesomeric (resonance) electron-donating effect of the fluorine lone pairs. nih.gov A similar trend can be anticipated for tris(4-fluorophenyl)gallane.

Table 1: Expected Trends in Lewis Acidity for Selected Triaryl-Gallium and -Boron Compounds

| Compound | Central Atom | Substituent Effect | Expected Relative Lewis Acidity |

| Tris(phenyl)gallane | Ga | Reference | Baseline |

| This compound | Ga | Weakly electron-withdrawing | Slightly higher than Tris(phenyl)gallane |

| Tris(pentafluorophenyl)gallane | Ga | Strongly electron-withdrawing | Significantly higher |

| Tris(phenyl)borane | B | Reference | Baseline |

| Tris(4-fluorophenyl)borane | B | Weakly electron-withdrawing | Slightly higher than Tris(phenyl)borane |

| Tris(pentafluorophenyl)borane (B72294) | B | Strongly electron-withdrawing | Significantly higher |

This table is based on established electronic effects and trends observed in related Group 13 compounds. Absolute values are not available for the gallium compounds.

This compound is expected to form stable 1:1 adducts with a variety of Lewis bases. The formation of these adducts is a classic Lewis acid-base interaction, where the gallium center acts as the electron pair acceptor. The stability of these adducts will depend on both the Lewis acidity of the gallane and the Lewis basicity of the donor molecule, as well as steric factors.

The thermodynamics of adduct formation for organogallium compounds, such as trimethylgallium (B75665) with ammonia, have been studied, showing exothermic reactions that lead to stable adducts. researchgate.netresearchgate.netwisconsin.edu The Ga-N bond dissociation enthalpies in such adducts are significant, indicating a strong interaction. researchgate.net For this compound, adducts with common Lewis bases are expected to be thermodynamically stable.

Table 2: Predicted Stability of Adducts between this compound and Common Lewis Bases

| Lewis Base | Donor Atom | Expected Adduct Stability | Notes |

| Ammonia (NH₃) | N | High | Strong, relatively small base. |

| Triethylamine (NEt₃) | N | Moderate to High | Strong base, but sterically more demanding. |

| Pyridine (B92270) | N | High | Strong sp²-hybridized nitrogen donor. |

| Triphenylphosphine (PPh₃) | P | Moderate to High | Softer Lewis base, good overlap with gallium. |

| Diethyl ether (Et₂O) | O | Moderate | Common solvent, forms relatively stable adducts. |

| Tetrahydrofuran (B95107) (THF) | O | Moderate | Cyclic ether, often forms stable adducts with Group 13 Lewis acids. |

The presence of fluorine atoms on the phenyl rings is the primary determinant of the electronic properties of this compound compared to its non-fluorinated analogue, triphenylgallane. The 4-fluorophenyl group exerts a mild inductive electron-withdrawing effect, which is expected to enhance the Lewis acidity of the gallium center. This increased acidity would lead to stronger and more stable adducts with Lewis bases compared to triphenylgallane.

Computationally, for fluorinated triarylboranes, substitution at the para-position was found to have a minimal impact on the binding energy with Lewis bases compared to substitutions at the ortho- or meta-positions. nih.gov This suggests that while an increase in Lewis acidity for this compound is expected, it may not be as pronounced as in cases with fluorine atoms in positions that exert a stronger inductive effect without the opposing resonance effect. The coordination sphere around the gallium atom in adducts is expected to remain tetrahedral, typical for four-coordinate gallium(III) compounds. wikipedia.org

Coordination Chemistry and Ligand Sphere Transformations

The coordination chemistry of this compound is anticipated to be dominated by substitution reactions at the gallium center, where one of the 4-fluorophenyl groups or a coordinated Lewis base is replaced by another ligand.

Ligand substitution is a fundamental reaction in the chemistry of organometallic complexes. libretexts.org For a tetracoordinate adduct of this compound, L·Ga(C₆H₄F)₃, substitution could involve either the exchange of the Lewis base L or, under more forcing conditions, the substitution of a 4-fluorophenyl group. The latter is generally less facile due to the strong Ga-C covalent bond.

Substitution reactions at a gallium(III) center can proceed through various mechanisms, including dissociative (D), associative (A), or interchange (I) pathways. acs.orgsolubilityofthings.com The specific mechanism will be influenced by factors such as the nature of the entering and leaving groups, the steric bulk around the gallium center, and the solvent.

Dissociative Mechanism (D): Involves the initial cleavage of a Ga-ligand bond to form a three-coordinate intermediate, which is then attacked by the incoming ligand. This pathway is often favored when the leaving group is labile and there is significant steric hindrance.

Associative Mechanism (A): The incoming ligand first coordinates to the gallium center to form a five-coordinate intermediate, followed by the departure of the leaving group. This is more likely with less sterically hindered complexes and strong nucleophiles. libretexts.org

Interchange Mechanism (I): A concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. This can be further divided into associative interchange (Iₐ) and dissociative interchange (Iₔ) depending on the degree of bond formation with the incoming ligand in the transition state.

For triaryl-gallium adducts, a dissociative or interchange mechanism is generally more probable for the exchange of a neutral Lewis base, given the steric bulk of the three aryl groups.

The kinetics and thermodynamics of ligand exchange reactions provide crucial insights into reaction mechanisms and the stability of the resulting complexes. begellhouse.com While specific kinetic and thermodynamic data for this compound are not available, general principles can be applied.

The rate of ligand exchange will be influenced by:

Strength of the Ga-Ligand Bond: Stronger bonds will lead to slower dissociative steps.

Steric Hindrance: Increased steric bulk will favor dissociative pathways and may slow down associative pathways.

Solvent Effects: Coordinating solvents can participate in the substitution process, potentially stabilizing intermediates or transition states.

The thermodynamics of ligand exchange are governed by the relative stabilities of the reactant and product adducts. The equilibrium will favor the formation of the adduct with the stronger Lewis base, assuming similar steric profiles.

Table 3: Factors Influencing Ligand Exchange on this compound

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Incoming Ligand | Stronger nucleophilicity may accelerate associative pathways. | Equilibrium favors adducts with stronger Lewis bases. |

| Leaving Ligand | Weaker Ga-L bond strength increases the rate of dissociative pathways. | Equilibrium favors the displacement of weaker Lewis bases. |

| Steric Bulk | Increased bulk on the gallane or ligands favors dissociative mechanisms and may decrease overall rates. | Can shift equilibrium to favor less sterically hindered products. |

| Solvent | Coordinating solvents can facilitate exchange via solvent-assisted pathways. | Can influence the overall free energy change through solvation of reactants and products. |

Further experimental and computational studies are necessary to fully elucidate the rich and complex reactivity of this compound and to quantify the trends discussed in this article.

Formation of Organogallium Complexes with Chelating Ligands

Triorganogallium compounds, acting as Lewis acids, readily form stable adducts with a variety of Lewis bases. wikipedia.org While specific studies detailing the formation of complexes between this compound and chelating ligands are not extensively documented in publicly available research, the general reactivity of triaryl-gallium compounds suggests that such interactions are highly probable. The gallium center in R3Ga compounds is electron-deficient and seeks to achieve a more stable, tetracoordinate geometry through complexation. wikipedia.org

Chelating ligands, which possess two or more donor atoms, can coordinate to the gallium center, leading to the formation of stable cyclic structures. The stability of these complexes is influenced by factors such as the nature of the chelating ligand, the number and type of donor atoms, and the steric hindrance around the gallium center. For other gallium compounds, complexation with various chelating ligands has been widely studied, demonstrating the versatility of gallium in coordination chemistry.

It is anticipated that this compound would react with bidentate ligands such as substituted 1,10-phenanthrolines or bipyridines to form tetracoordinate gallium complexes. The electron-withdrawing nature of the 4-fluorophenyl groups would likely enhance the Lewis acidity of the gallium center, favoring the formation of stable adducts.

Table 1: Plausible Chelating Ligands for Complexation with this compound

| Chelating Ligand | Donor Atoms | Potential Complex Structure |

| 2,2'-Bipyridine | N, N | Tetracoordinate Gallium Center |

| 1,10-Phenanthroline | N, N | Tetracoordinate Gallium Center |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | N, N | Tetracoordinate Gallium Center |

| Acetylacetonate (acac) | O, O | Tetracoordinate Gallium Center |

This table is based on the general reactivity of triorganogallium compounds and represents potential, rather than experimentally confirmed, complexes with this compound.

Reactivity with Small Molecules and Probing Reaction Pathways

The interaction of organogallium compounds with small molecules is a key area of research, offering insights into bond activation and catalysis.

The activation of carbon dioxide by main group metal compounds is a topic of significant interest for CO₂ utilization. While there is no specific literature detailing the activation of CO₂ by this compound, the Lewis acidic nature of the gallium center suggests a potential interaction. The electron-deficient gallium atom could coordinate to the oxygen atom of CO₂, potentially leading to its activation. However, the strength of this interaction and any subsequent reactions would depend on the specific reaction conditions and the presence of other reagents. Research on other gallium complexes has shown the potential for CO₂ activation, but these often involve more complex ligand systems or lower oxidation states of gallium.

The activation of molecular hydrogen by main group compounds is a challenging but important transformation. There is no evidence in the available literature to suggest that this compound directly reacts with or activates molecular hydrogen under typical conditions.

In the context of hydrosilylation, some gallium compounds have been shown to act as catalysts, but these are typically cationic gallium(I) species that operate through a different mechanistic pathway than would be expected for a neutral triaryl-gallane. researchgate.net These catalytic systems often involve the formation of gallium hydrides as intermediates. researchgate.net The direct involvement of this compound in hydrosilylation reactions has not been reported.

Exploration of Low-Valent Gallium Species and Gallium-Gallium Bonding

The formation of low-valent gallium species, particularly those in the +1 oxidation state (Ga(I)), is a significant area of research in organogallium chemistry. These species are of interest due to their unique reactivity and potential applications in synthesis and materials science. While there are no specific reports on the generation of low-valent gallium species directly from the thermolysis of this compound, the general strategies employed for their synthesis often involve the reduction of gallium(III) precursors.

Sterically demanding ligands are often crucial for the stabilization of monomeric or dimeric Ga(I) compounds. The 4-fluorophenyl group is not exceptionally bulky, which might suggest that any low-valent species formed from this compound could be prone to disproportionation or oligomerization unless trapped by other reagents.

The formation of compounds containing gallium-gallium (Ga-Ga) bonds is another fascinating aspect of low-valent gallium chemistry. Such bonds can range from single to multiple bonds and have been realized in a number of organogallium compounds. The synthesis of species with Ga-Ga bonds typically involves the reduction of Ga(III) or Ga(II) halides or organometallic precursors. For instance, the reduction of diorganogallium halides can lead to the formation of digallanes with a Ga-Ga single bond.

Should the thermolysis of this compound proceed via a pathway that generates Ga(I) or Ga(II) intermediates, the subsequent formation of species with Ga-Ga bonds would be a plausible outcome, especially in a reducing environment or in the absence of trapping agents. The nature of the resulting gallium subhalides or clusters would depend on the specific reaction conditions.

Table 2: Examples of Compounds with Gallium-Gallium Bonds

| Compound Type | General Formula | Ga-Ga Bond Order |

|---|---|---|

| Digallane(4) | R₂Ga-GaR₂ | 1 |

| Digallene(2) | RGa=GaR | 2 |

| Gallyne | RGa≡GaR | 3 |

This table presents generalized examples and does not imply their direct synthesis from this compound.

Computational and Theoretical Investigations of Tris 4 Fluorophenyl Gallane

Quantum Chemical Methodologies for Electronic Structure (DFT, ab initio)

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for this purpose. DFT has become a method of choice for computational studies of medium-sized molecules due to its balance of accuracy and computational cost. scielo.org.za Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark data. For a molecule like Tris(4-fluorophenyl)gallane, these methods can elucidate the geometry, electronic distribution, and the nature of the crucial gallium-carbon bonds.

Calculation of Molecular Orbitals and Electron Density Distribution

The calculation of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a primary output of electronic structure calculations. The energies and spatial distributions of these frontier orbitals are critical in predicting the reactivity of this compound. For instance, the LUMO is expected to be centered on the electron-deficient gallium atom, indicating its susceptibility to nucleophilic attack. The HOMO, conversely, would likely be distributed over the aromatic rings. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitation properties.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

To gain a more detailed and quantitative understanding of bonding, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed.

NBO analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs, which aligns more closely with classical chemical intuition. wisc.edu For this compound, NBO analysis would quantify the hybridization of the gallium and carbon atoms in the Ga-C bonds and determine the percent s- and p-character. rsc.org It also allows for the study of hyperconjugative interactions, such as donation from the phenyl ring π-orbitals into the empty p-orbital of the gallium center, or from ligand orbitals to metal-centered antibonding orbitals. tandfonline.comacs.org These interactions are key to the stability and structure of the molecule. An NBO analysis can provide quantitative data on the charge transfer between the gallium atom and the fluorophenyl ligands. acs.org

QTAIM analysis , developed by Richard Bader, examines the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. rsc.orguobaghdad.edu.iq The analysis focuses on critical points in the electron density. For the Ga-C bonds in this compound, the presence of a bond critical point (BCP) and a bond path would confirm a chemical bond. uobaghdad.edu.iq Properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(b)), characterize the nature of the interaction. uobaghdad.edu.iq For metal-ligand bonds, these values can distinguish between shared-shell (covalent) and closed-shell (ionic or electrostatic) interactions. tandfonline.comacs.org In organometallic compounds, these bonds often fall into a transit region between purely ionic and purely covalent. tandfonline.com

Table 1: Illustrative NBO and QTAIM Parameters for a Metal-Aryl Bond

| Parameter | Method | Typical Information Provided | Relevance to this compound |

| Natural Charge | NBO | Quantifies the charge on the Ga atom and aryl C atoms. | Indicates the degree of charge transfer and bond polarity. |

| Bond Order | NBO | Describes the nature (single, double) of the Ga-C bond. | Elucidates the strength and character of the gallium-carbon linkage. |

| Hybridization | NBO | Determines the s/p character of the Ga and C orbitals in the Ga-C bond. | Relates to bond angles and reactivity. |

| Donor-Acceptor Interactions | NBO | Measures the energy of hyperconjugative interactions. | Quantifies the electronic stabilization from ligand-to-metal donation. |

| Electron Density at BCP (ρ) | QTAIM | Correlates with bond strength. | Provides a measure of the Ga-C bond's covalent character. |

| Laplacian of Electron Density (∇²ρ) | QTAIM | Distinguishes between covalent (∇²ρ < 0) and ionic (∇²ρ > 0) bonds. | Characterizes the nature of the Ga-C interaction. |

| Total Energy Density (H(b)) | QTAIM | Negative H(b) indicates significant covalent character. | Further clarifies the covalent vs. electrostatic nature of the bond. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of reactions involving organogallium compounds. diva-portal.org It allows for the exploration of reaction pathways, the identification of transient intermediates, and the calculation of activation energies, providing a level of detail that is often inaccessible through experimental means alone. rsc.org

Transition State Identification and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). masterorganicchemistry.com Locating the geometry of this TS on the potential energy surface is a primary goal of reaction modeling. A transition state is a first-order saddle point, characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.comucsb.edu

For reactions involving this compound, such as ligand exchange or addition reactions, computational methods can model the structural changes that occur. By identifying the transition state, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. masterorganicchemistry.com This barrier is the difference in energy between the reactants and the transition state and is a key determinant of the reaction rate. acs.org For example, in a hypothetical reaction where a Lewis base coordinates to the gallium center, calculations would reveal the geometry of the approach and the energy required to reach the transition state where the new bond is partially formed.

Free Energy Profiles for Organogallium Transformations

While the energy of a single point on a reaction path is informative, a full understanding requires the construction of a free energy profile. researchgate.net This profile plots the Gibbs free energy of the system as it progresses along the reaction coordinate, connecting reactants, intermediates, transition states, and products. researchgate.net These profiles are crucial because they account for both enthalpic and entropic contributions at a given temperature, providing a more accurate picture of a reaction's thermodynamics and kinetics in real-world conditions. core.ac.uk

For a multi-step organogallium transformation, the free energy profile would reveal the rate-determining step (the one with the highest activation barrier) and whether intermediates are stable enough to be potentially observable. diva-portal.org Methods like umbrella sampling or metadynamics can be used to construct these profiles, especially for complex processes involving large structural changes. core.ac.uk

Table 2: Illustrative Data from a Computed Reaction Profile

| Species | Description | Relative Free Energy (kcal/mol) | Key Geometric Feature |

| Reactants | This compound + Nucleophile | 0.0 | Separated molecules |

| Transition State 1 | Nucleophilic attack on Ga center | +15.2 | Partially formed Ga-Nucleophile bond |

| Intermediate | Four-coordinate gallium adduct | -5.8 | Tetrahedral geometry at Ga |

| Transition State 2 | Ligand dissociation | +10.5 | Partially broken Ga-C bond |

| Products | Substituted gallane + Phenyl anion | +2.3 | Separated product molecules |

Note: The values in this table are hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful methods for predicting spectroscopic data, which serves as a vital bridge between theoretical models and experimental reality. frontiersin.orgmdpi.com By comparing calculated spectra with experimental results, the accuracy of the computed molecular structure can be validated.

For this compound, DFT calculations can predict various spectroscopic parameters.

NMR Spectroscopy: Chemical shifts (¹³C, ¹⁹F, ¹H) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The predicted shifts for the different carbon and fluorine environments in the fluorophenyl rings can be directly compared to experimental NMR data to confirm the molecular structure. mdpi.com

Vibrational Spectroscopy (IR & Raman): The calculation of vibrational frequencies can predict the positions of key absorption bands in the infrared and Raman spectra. These are particularly useful for identifying characteristic vibrations, such as the Ga-C stretching modes, which provide direct evidence of the bond's nature. A frequency calculation also serves to confirm that a computed structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). mdpi.com

Discrepancies between calculated and experimental spectra can point to environmental effects (like solvent interactions) not included in the gas-phase calculation or suggest that the true structure differs from the one modeled. This iterative process of prediction and comparison is a powerful strategy for structural elucidation. frontiersin.org

Force Field Development and Molecular Dynamics Simulations for Dynamic Behavior

The study of the dynamic behavior of molecules like this compound through computational methods such as molecular dynamics (MD) simulations is predicated on the availability of an accurate molecular mechanics force field. A force field is a set of parameters and mathematical functions that describe the potential energy of a system of particles, in this case, atoms. wikipedia.org For novel organometallic compounds like this compound, specific force field parameters are often not available in standard force fields like AMBER, CHARMM, or OPLS. wikipedia.org Therefore, a crucial first step is the development and validation of these parameters.

The process of force field parameterization for a molecule like this compound would typically involve a combination of quantum mechanics (QM) calculations and fitting to experimental data, where available. frontiersin.org The parameters to be developed include those for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic). wikipedia.orgencyclopedia.pub

The general workflow for developing force field parameters for this compound would be as follows:

Quantum Mechanical Calculations: High-level QM calculations, such as Density Functional Theory (DFT), would be performed on the molecule and its fragments to obtain optimized geometries, vibrational frequencies, and partial atomic charges. nih.gov

Parameter Derivation:

Bond and Angle Parameters: The force constants for bonds and angles are often derived from the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) calculated during the QM frequency analysis. frontiersin.org The equilibrium bond lengths and angles are taken from the QM-optimized geometry.

Torsional Parameters: The dihedral parameters, which govern the rotation around bonds, are typically the most challenging to derive. A potential energy surface scan is performed at the QM level by rotating around the bond of interest (e.g., the Ga-C bond or C-C bonds within the phenyl ring) and the resulting energy profile is then used to fit the parameters of the torsional potential function. frontiersin.org

Non-Bonded Parameters: Lennard-Jones parameters for the gallium atom would need to be determined, often by fitting to experimental data of related compounds or through high-level QM calculations of intermolecular interaction energies. Partial atomic charges can be derived from the QM calculations using various schemes, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or by fitting to the electrostatic potential (ESP). nih.gov

A hypothetical set of new force field parameters that would need to be developed for the this compound molecule for a generic force field is presented in Table 1.

Table 1: Hypothetical Force Field Parameters for this compound (Note: These values are illustrative and would need to be derived from specific QM calculations.)

| Parameter Type | Atoms Involved | Equilibrium Value | Force Constant |

| Bond Stretching | Ga - C (aryl) | 2.05 Š| 250 kcal/mol/Ų |

| C - F | 1.35 Š| 550 kcal/mol/Ų | |

| Angle Bending | C - Ga - C | 120.0° | 50 kcal/mol/rad² |

| Ga - C - C | 119.5° | 70 kcal/mol/rad² | |

| Torsional | C - C - Ga - C | 0°, 180° | (Multiple terms for periodicity) |

| Non-Bonded | Ga (Lennard-Jones) | ε = 0.1 kcal/mol, Rmin/2 = 2.0 Å | (Parameters for van der Waals interactions) |

| Partial Charges | Ga | +0.8 e | (Derived from ESP fitting) |

| F | -0.3 e | (Derived from ESP fitting) |

Once a reliable force field has been developed and validated, molecular dynamics simulations can be performed to investigate the dynamic behavior of this compound in various environments (e.g., in the gas phase, in solution, or in the solid state). acs.org These simulations solve Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities over time. acs.org

Analysis of the MD trajectory can reveal important information about the molecule's dynamics, such as:

Conformational Dynamics: The propeller-like arrangement of the three 4-fluorophenyl groups around the central gallium atom can be studied, including the flexibility of the phenyl rings and the dynamics of their rotation around the Ga-C bonds.

Intermolecular Interactions: In condensed phases, MD simulations can elucidate the nature and strength of intermolecular interactions, such as π-stacking between the aromatic rings of adjacent molecules.

Solvation Structure: When simulated in a solvent, the simulations can provide a detailed picture of the solvent molecules' arrangement around the solute, which is crucial for understanding its solubility and reactivity in solution.

In silico Design of Novel Fluorophenylgallane Derivatives with Tuned Reactivity

Computational chemistry provides powerful tools for the in silico design of novel molecules with desired properties, a strategy that can significantly accelerate the discovery and optimization of new compounds. acs.org For this compound, in silico methods can be employed to design new derivatives with tuned reactivity and other physicochemical properties. This is typically achieved by systematically modifying the molecular structure and predicting how these changes will affect its behavior.

The primary approach for the in silico design of novel fluorophenylgallane derivatives would involve:

Structural Modification: A library of virtual compounds can be created by introducing different substituents at various positions on the phenyl rings. For example, one could replace the fluorine atom with other electron-withdrawing or electron-donating groups, or introduce substituents at the ortho- and meta-positions.

Property Prediction: For each of the designed derivatives, a range of properties can be calculated using computational methods, primarily QM calculations. These properties can be used to predict the reactivity and stability of the new compounds. Key properties to calculate include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. soton.ac.uk A lower LUMO energy generally suggests a higher susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater ability to donate electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Geometric Parameters: Changes in bond lengths and angles upon substitution can provide insights into the steric and electronic effects of the new substituents.

Reaction Energetics: The thermodynamics and kinetics of key reactions, such as adduct formation with Lewis bases or insertion reactions, can be modeled to predict how the reactivity is altered in the new derivatives.

Table 2 presents a hypothetical example of how computational data could be used to compare the predicted properties of different Tris(aryl)gallane derivatives, where the substituent on the phenyl ring is varied.

Table 2: Hypothetical Calculated Properties of Substituted Tris(aryl)gallane Derivatives (Note: These values are for illustrative purposes to demonstrate the comparative approach of in silico design.)

| Derivative (Substituent X) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity towards Nucleophiles |

| This compound (X=F) | -6.5 | -1.2 | 5.3 | Baseline |

| Tris(4-chlorophenyl)gallane (X=Cl) | -6.6 | -1.4 | 5.2 | Slightly Increased |

| Tris(4-methylphenyl)gallane (X=CH₃) | -6.2 | -1.0 | 5.2 | Decreased |

| Tris(4-nitrophenyl)gallane (X=NO₂) | -7.2 | -2.5 | 4.7 | Significantly Increased |

| Tris(phenyl)gallane (X=H) | -6.3 | -1.1 | 5.2 | Slightly Decreased |

By analyzing such data, it would be possible to identify promising candidate molecules for synthesis and experimental testing. For instance, if the goal is to create a more reactive Lewis acid, derivatives with strong electron-withdrawing groups like the nitro group (NO₂) would be prioritized, as they are predicted to have a lower LUMO energy and thus be more susceptible to attack by Lewis bases. Conversely, if a less reactive, more stable compound is desired, derivatives with electron-donating groups like the methyl group (CH₃) would be of interest. This in silico screening process allows for a more rational and targeted approach to the development of new organogallium compounds with tailored properties for specific applications.

Advanced Research Directions and Potential Applications in Chemical Science

Catalysis in Organic Synthesis and Polymerization

Organogallium compounds are known for their utility in organic synthesis, and Tris(4-fluorophenyl)gallane is poised to offer unique catalytic activities. wikipedia.org

Compounds of the type R₃Ga are monomeric and function as Lewis acids. wikipedia.org The Lewis acidity of organogallium compounds decreases in the order Al > Ga > In. wikipedia.org The fluorine substituents in this compound are expected to enhance the Lewis acidity of the gallium center compared to non-fluorinated triarylgallium compounds. This heightened acidity could render it a highly effective catalyst for a variety of organic transformations.

Potential catalytic applications are summarized in the table below:

| Reaction Type | Substrates | Products | Potential Advantage of this compound |

| Friedel-Crafts Alkylation | Arenes, Alkenes/Alkyl Halides | Alkylated Arenes | Enhanced catalytic activity due to increased Lewis acidity. |

| Mukaiyama Aldol Reaction | Silyl Enol Ethers, Aldehydes/Ketones | β-Hydroxy Carbonyl Compounds | Potential for high diastereoselectivity and enantioselectivity with chiral ligands. rsc.org |

| Diels-Alder Reaction | Dienes, Dienophiles | Cyclohexene Derivatives | Acceleration of reaction rates and control of regioselectivity. |

| Polymerization | Olefins, Epoxides | Polymers | Initiation of cationic polymerization. |

The increased Lewis acidity of this compound could allow for lower catalyst loadings and milder reaction conditions, contributing to more efficient and sustainable synthetic protocols. nih.gov

Catalytic hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is a powerful tool for the synthesis of nitrogen-containing molecules. While catalysts based on various metals have been developed for this transformation, the exploration of gallium-based catalysts is an emerging area. libretexts.orgnih.gov The unique electronic properties of this compound may facilitate novel reactivity in hydroelementation reactions.

Furthermore, the activation of typically inert C-H bonds is a significant goal in modern organic synthesis. wikipedia.org Research has shown that gallium(I) complexes can mediate C-H bond activation. nih.gov While this compound is a gallium(III) compound, its potential to participate in or catalyze C-H activation reactions, possibly through redox mechanisms or in concert with other reagents, warrants investigation.

Green chemistry principles emphasize the development of environmentally benign chemical processes. organic-chemistry.org The use of efficient and recyclable catalysts is a cornerstone of this endeavor. nih.gov If this compound demonstrates high catalytic efficacy, it could be employed in small quantities, minimizing waste. Furthermore, its potential stability could allow for its immobilization on solid supports, facilitating catalyst recovery and reuse. The development of synthetic methods that utilize this catalyst in greener solvents, such as water or ionic liquids, would further enhance its environmental credentials. organic-chemistry.org

Precursors for Advanced Materials Synthesis

Organogallium compounds are crucial precursors for the synthesis of gallium-containing materials, particularly in the electronics industry. acs.orgacs.org

This compound holds promise as a molecular precursor for the deposition of gallium-based thin films and the synthesis of gallium-containing nanomaterials. The presence of fluorine could influence the decomposition pathway of the precursor, potentially leading to the formation of materials with unique properties.

Gallium-based liquid metals are also utilized as reaction media for the synthesis of various nanomaterials. rsc.org While not a liquid metal itself, the decomposition of this compound could be a source of gallium for the synthesis of nanoparticles and other nanostructures. researchgate.net

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are key techniques for the fabrication of high-quality thin films for electronic and optoelectronic devices. nih.govtue.nl Organogallium compounds, such as trimethylgallium (B75665), are standard precursors for the deposition of gallium nitride (GaN) and other gallium-containing semiconductors. acs.orgacs.org

This compound could serve as an alternative precursor in these processes. Its volatility and thermal stability would be critical parameters determining its suitability. The fluorinated ligands might offer advantages in terms of controlling the deposition process and influencing the properties of the resulting thin films. For instance, the fluorine content could potentially lead to in-situ doping or the formation of novel gallium oxyfluoride or nitride-fluoride materials with tailored electronic or optical properties.

The table below summarizes the potential role of this compound in vapor deposition:

| Deposition Technique | Target Material | Potential Advantages of this compound as a Precursor |

| Metal-Organic Chemical Vapor Deposition (MOCVD) | GaN, Ga₂O₃, Gallium Arsenide (GaAs) | Modified growth rates and film properties due to fluorinated ligands. |

| Atomic Layer Deposition (ALD) | GaN, Ga₂O₃ | Potential for lower deposition temperatures and precise control over film composition. |

Further research into the thermal decomposition mechanisms of this compound is essential to evaluate its viability as a precursor for these advanced material synthesis techniques.

Frustrated Lewis Pair (FLP) Chemistry Involving this compound

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful strategy for the activation of small molecules, traditionally the domain of transition metal catalysts. wikipedia.orgnih.gov An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leaves the acidic and basic sites available to interact with and activate small substrate molecules.

The design of effective FLP systems hinges on the careful selection of both the Lewis acid and the Lewis base to ensure sufficient steric hindrance and appropriate electronic properties. In the context of this compound, the gallium center acts as the Lewis acid. The fluorine substituents on the phenyl rings are expected to enhance its Lewis acidity through their electron-withdrawing inductive effects, a principle that has been computationally demonstrated in analogous tris(fluorophenyl)-substituted boranes. nih.gov

While direct experimental data on the Lewis acidity of this compound is scarce, it is anticipated to be a potent Lewis acid, analogous to the well-studied tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and tris(pentafluorophenyl)gallane (Ga(C6F5)3). The reactivity of such gallium-based FLPs would involve the gallium center accepting electron density from a substrate molecule, while a sterically bulky Lewis base, such as a phosphine (B1218219) or an amine, would interact with another part of the substrate.

Table 1: Comparison of Lewis Acids in FLP Chemistry

| Lewis Acid | Key Features | Known Reactivity in FLPs |

| Tris(pentafluorophenyl)borane | Strong Lewis acid, commercially available | H2 activation, CO2 capture, hydrogenation catalysis |

| Tris(pentafluorophenyl)gallane | Strong Lewis acid, analogous to borane (B79455) counterpart | H2 activation, catalysis |

| This compound | Predicted strong Lewis acid | Predicted to activate small molecules like H2 and CO2 |

This table is generated based on documented research for analogous compounds and predictive analysis for this compound.

The activation of small, typically inert, molecules is a hallmark of FLP chemistry. nih.gov It is highly probable that an FLP system incorporating this compound could activate dihydrogen (H2). In such a scenario, the gallium center would polarize the H-H bond, facilitating its heterolytic cleavage by the Lewis base. This process would result in a gallate anion containing a hydride and a protonated Lewis base. This reactivity is foundational for developing metal-free hydrogenation catalysts. wikipedia.org

Similarly, the activation of carbon dioxide (CO2) is another potential application. The Lewis acidic gallium center of this compound could interact with the oxygen atom of CO2, making the carbon atom more susceptible to nucleophilic attack by the Lewis base. This activation could pave the way for catalytic cycles for CO2 reduction or incorporation into organic molecules. nih.gov

A hypothetical catalytic cycle for the hydrogenation of an imine using a this compound-based FLP could proceed as follows:

Activation of H2: The FLP formed from this compound and a bulky phosphine heterolytically cleaves H2 to form a phosphonium (B103445) cation and a hydridogallate anion.

Substrate Binding: The imine substrate interacts with the ion pair.

Hydride Transfer: The hydride from the gallate anion is transferred to the electrophilic carbon of the imine.

Proton Transfer: The proton from the phosphonium cation is transferred to the nitrogen atom of the resulting amide.

Product Release and Catalyst Regeneration: The hydrogenated product (amine) is released, regenerating the active FLP for the next catalytic cycle.

Bioinorganic Chemistry Research (Excluding Clinical Aspects)

The unique properties of organogallium compounds also suggest potential applications in bioinorganic chemistry, particularly in understanding fundamental biological processes and developing research tools.

The interaction of organometallic compounds with biological molecules is a rich area of research. nih.gov While specific studies on this compound are not available, the general principles of organogallium chemistry can provide insights. The gallium center in such compounds can interact with Lewis basic sites in biomolecules, such as nitrogen or oxygen atoms in amino acid residues of proteins or in the nucleobases of DNA. rutgers.edu

The nature and strength of these interactions would be influenced by the electronic properties of the organogallium compound. The electron-withdrawing fluorine atoms in this compound would enhance the Lewis acidity of the gallium center, potentially leading to stronger interactions with biological targets. Understanding these fundamental interactions is crucial for elucidating the mechanisms by which organometallic compounds might influence biological systems. For instance, the binding of such a compound to a protein could alter its conformation and, consequently, its function.

Gallium-containing compounds have been explored for the development of molecular probes for biological imaging. While often employing gallium ions (Ga³⁺), the principles can be extended to organogallium species. A research probe based on this compound could potentially be designed by incorporating a fluorescent reporter group into its structure.

The design of such a probe would need to consider several factors:

Biocompatibility: The compound should be soluble and stable in aqueous environments and exhibit low toxicity to the biological system under investigation.

Selectivity: The probe should ideally interact with a specific biological target to provide localized information.

Signaling Mechanism: The interaction of the gallium center with its target should induce a measurable change in the probe's properties, such as a change in fluorescence intensity or wavelength.

Table 2: Potential Components of a this compound-Based Research Probe

| Component | Function | Desired Properties |

| This compound | Targeting Moiety and Lewis Acidic Center | Specific interaction with a biological target |

| Fluorophore | Reporter Group | High quantum yield, photostability, emission in the biological window |

| Linker | Connects the targeting moiety and the fluorophore | Stable, does not interfere with the function of either component |

This table outlines the hypothetical design of a research probe and does not represent an existing molecule.

While the development of a this compound-based probe is currently speculative, the foundational principles of bioinorganic chemistry and probe design provide a roadmap for future research in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.